molecular formula C20H18ClN3O2S B2597811 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide CAS No. 450340-76-8

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide

Cat. No.: B2597811
CAS No.: 450340-76-8
M. Wt: 399.89
InChI Key: GGUSPKYLJFYFIZ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Researchers have synthesized a series of substituted pyrazole derivatives to explore their pharmacological potential. For instance, a study focused on the synthesis of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives. These compounds were prepared starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, leading to various N-substituted pyrazoline derivatives. The pharmacological screening highlighted that many of these compounds exhibit good anti-inflammatory activities with less toxicity (Abdulla et al., 2014).

Anticancer and Antimicrobial Agents

Another significant area of research involves the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, designed as anticancer and antimicrobial agents. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). The data revealed that some compounds exhibit high potency, in addition to demonstrating antibacterial and antifungal activities (Katariya et al., 2021).

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of similar compounds have been determined using density functional theory (DFT) calculations. Studies have focused on optimizing the geometry of molecules, assigning vibrational spectra, and analyzing molecular parameters such as bond length and bond angle. Molecular docking results have been used to predict the biological effects of these compounds, providing insights into their potential pharmacological applications (Viji et al., 2020).

Antiproliferative Activity

Research into the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has shown promising antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. The study involved synthesis, crystal structure determination, DFT, Hirshfeld surface analysis, and molecular docking study, indicating its potential as an anticancer agent (Huang et al., 2020).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-26-16-8-6-13(7-9-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-5-3-4-14(21)10-15/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSPKYLJFYFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.